

3-Chloro-4-(trifluoromethyl)phenylboronic acid molecular weight

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Compound of Interest

Compound Name:	3-Chloro-4-(trifluoromethyl)phenylboronic acid
Cat. No.:	B1587720

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An In-Depth Technical Guide to **3-Chloro-4-(trifluoromethyl)phenylboronic Acid**: Properties, Applications, and Experimental Protocols

Abstract

3-Chloro-4-(trifluoromethyl)phenylboronic acid has emerged as a strategically important building block in modern organic synthesis, particularly within the fields of pharmaceutical and agrochemical development. Its unique substitution pattern, featuring an electron-withdrawing trifluoromethyl group and a synthetically versatile boronic acid moiety, makes it a valuable partner in carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its physicochemical properties, explores its critical role in Suzuki-Miyaura cross-coupling reactions, and offers detailed, field-proven experimental protocols for its application. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this reagent's full potential while understanding the mechanistic principles that ensure successful and reproducible outcomes.

Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of successful experimental design. **3-Chloro-4-(trifluoromethyl)phenylboronic acid** is a solid at room temperature, and its key identifiers and properties are summarized below for quick reference.

Property	Value	Reference
Molecular Weight	224.37 g/mol	[1] [2] [3]
Molecular Formula	C ₇ H ₅ BClF ₃ O ₂	[1] [3] [4]
CAS Number	847756-88-1	[1] [4]
Appearance	White to off-white solid/powder	
Storage	Store in a cool, dry, well-ventilated area	[1]
Primary Hazards	Skin and eye irritant	[2]

Strategic Importance in Modern Synthesis

The utility of **3-Chloro-4-(trifluoromethyl)phenylboronic acid** in synthetic chemistry is not accidental; it is a direct result of the specific functionalities present on the phenyl ring.

- The Boronic Acid Moiety: This functional group is the cornerstone of its reactivity, serving as the organoboron partner in the indispensable Suzuki-Miyaura cross-coupling reaction.[\[5\]](#) Boronic acids are generally stable, less toxic, and more environmentally friendly compared to other organometallic reagents like organostannanes or organozinc compounds.[\[5\]](#)
- The Trifluoromethyl (CF₃) Group: This substituent is of paramount importance in medicinal chemistry. The strong electron-withdrawing nature of the CF₃ group can significantly influence the electronic properties of a molecule. In drug development, its incorporation often enhances metabolic stability, increases lipophilicity (which can improve cell membrane permeability), and can improve binding affinity to biological targets.[\[6\]](#)[\[7\]](#)
- The Chloro (Cl) Substituent: While less reactive than bromo or iodo substituents in palladium-catalyzed couplings, the chloro group offers a distinct advantage in terms of cost and the availability of starting materials.[\[8\]](#) Its lower reactivity presents a specific challenge that requires carefully optimized catalytic systems, a topic explored in the experimental section of this guide.

The combination of these features makes this reagent a powerful tool for constructing complex biaryl scaffolds, which are common motifs in active pharmaceutical ingredients (APIs) and

advanced materials.[6][9]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, forming a new carbon-carbon bond.[10][11] It has become one of the most versatile and widely used reactions in synthetic organic chemistry.[10]

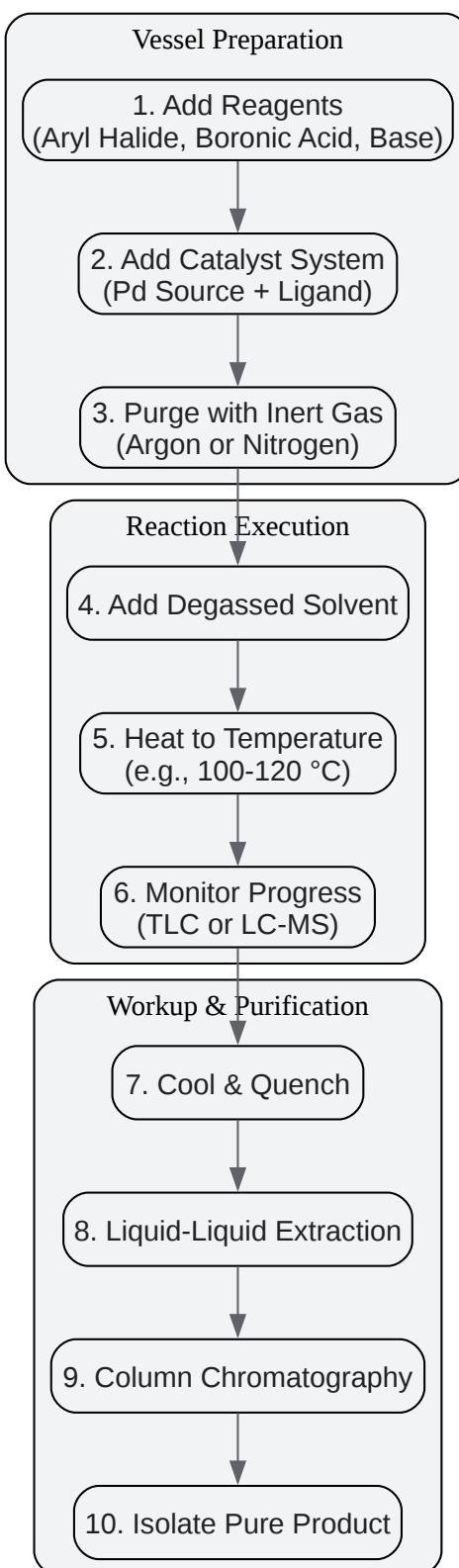
The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10] The three primary steps are:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., an aryl chloride). This is often the rate-determining step of the cycle and results in the formation of a Pd(II) complex.[5][9]
- Transmetalation: The organic group from the boronic acid is transferred to the Pd(II) complex. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the organic group and facilitating its transfer to the palladium center.[11][12]
- Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[5][11]

Experimental Workflow Diagram

The logical flow of a typical Suzuki-Miyaura coupling experiment is depicted below.

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